molecular formula C21H29FO3 B14143701 21-Fluoro-17-hydroxypregn-4-ene-3,20-dione CAS No. 3828-79-3

21-Fluoro-17-hydroxypregn-4-ene-3,20-dione

Cat. No.: B14143701
CAS No.: 3828-79-3
M. Wt: 348.5 g/mol
InChI Key: DJGMDJDFMCMJBU-OBQKJFGGSA-N
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Description

21-Fluoro-17-hydroxypregn-4-ene-3,20-dione is a synthetic steroid compound It is structurally related to naturally occurring corticosteroids and is characterized by the presence of a fluorine atom at the 21st position and a hydroxyl group at the 17th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Fluoro-17-hydroxypregn-4-ene-3,20-dione typically involves the fluorination of a suitable steroid precursor. One common method is the fluorination of 17-hydroxyprogesterone using a fluorinating agent such as sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the 21st position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve consistent product quality. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

21-Fluoro-17-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17th position results in the formation of 21-fluoro-17-oxopregn-4-ene-3,20-dione.

Scientific Research Applications

21-Fluoro-17-hydroxypregn-4-ene-3,20-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other steroid compounds.

    Biology: The compound is studied for its effects on cellular processes and hormone regulation.

    Medicine: It has potential therapeutic applications in the treatment of inflammatory and autoimmune diseases.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 21-Fluoro-17-hydroxypregn-4-ene-3,20-dione involves its interaction with corticosteroid receptors in the body. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to potent anti-inflammatory and immunosuppressive effects. The compound modulates the expression of specific genes involved in inflammatory responses and immune regulation.

Comparison with Similar Compounds

Similar Compounds

  • 21-Fluoro-11-hydroxypregn-4-ene-3,20-dione
  • 21-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione
  • 17-Hydroxyprogesterone

Uniqueness

21-Fluoro-17-hydroxypregn-4-ene-3,20-dione is unique due to the presence of the fluorine atom at the 21st position, which significantly enhances its biological activity compared to non-fluorinated analogs. This modification improves the compound’s stability and binding affinity to corticosteroid receptors, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

3828-79-3

Molecular Formula

C21H29FO3

Molecular Weight

348.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-(2-fluoroacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO3/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1

InChI Key

DJGMDJDFMCMJBU-OBQKJFGGSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CF)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CF)O)C

Origin of Product

United States

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